

# Toxicological Profile of Dichlorvos in Mammals: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dichlorvos*

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## Executive Summary

**Dichlorvos** (2,2-dichlorovinyl dimethyl phosphate, DDVP) is a broad-spectrum organophosphate insecticide that has been in use for several decades. Its primary mechanism of toxicity in mammals is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems. **Dichlorvos** is rapidly absorbed via inhalation, ingestion, and dermal contact, and is quickly metabolized and excreted, with the liver being the primary site of detoxification. While its acute toxicity is well-documented, the long-term effects, including its potential carcinogenicity, remain a subject of scientific discussion. This guide provides a comprehensive overview of the toxicological profile of **Dichlorvos** in mammals, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

**Dichlorvos** is characterized by its rapid absorption into the systemic circulation following exposure through oral, inhalation, or dermal routes.<sup>[1]</sup> Once absorbed, it is quickly distributed

to various tissues, with the highest concentrations typically found in the liver and kidneys.[1] Notably, **Dichlorvos** does not tend to accumulate in fatty tissues.[1]

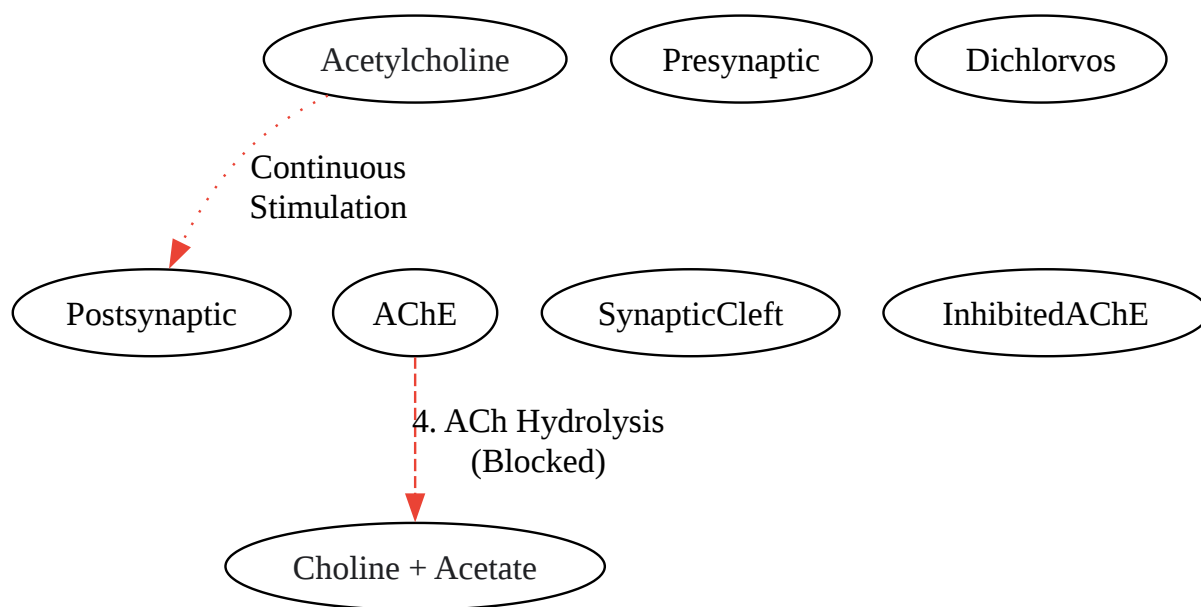
The metabolism of **Dichlorvos** is rapid and extensive, proceeding primarily through two main pathways:

- Hydrolysis: Catalyzed by A-esterases, this pathway breaks down **Dichlorvos** into dimethyl phosphate and dichloroacetaldehyde.[2]
- Glutathione-dependent dealkylation: This pathway results in the formation of desmethyl-**dichlorvos**.[2]

The metabolites are then further processed and rapidly excreted, primarily in the urine and as expired carbon dioxide.[1] This rapid metabolism and excretion prevent the accumulation of **Dichlorvos** in the body.[3]

## Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of **Dichlorvos** toxicity is the inhibition of acetylcholinesterase (AChE) at cholinergic synapses.[4] By phosphorylating the serine hydroxyl group at the active site of AChE, **Dichlorvos** renders the enzyme non-functional. This leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic receptors.



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## Acute and Chronic Toxicity

### Acute Toxicity

**Dichlorvos** exhibits high acute toxicity in mammals.[1] Symptoms of acute poisoning are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[1]

Table 1: Acute Toxicity of **Dichlorvos** in Mammals

Species	Route of Administration	LD50 (mg/kg)	Reference(s)
Rat (Female Sherman)	Oral	50	<a href="#">[5]</a>
Rat (Male Fischer)	Oral	97.5	<a href="#">[5]</a>
Rat	Dermal	75 - 210	<a href="#">[1]</a>
Mouse (Female)	Oral	133	<a href="#">[5]</a>
Mouse (Male)	Oral	139	<a href="#">[5]</a>
Rabbit	Oral	74	<a href="#">[6]</a>
Dog	Oral	100 - 316	<a href="#">[1]</a>
Pig	Oral	157	<a href="#">[7]</a>

## Chronic Toxicity

Repeated or prolonged exposure to **Dichlorvos** can lead to chronic toxicity, with the primary effect being sustained inhibition of cholinesterase activity.[\[1\]](#)

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of **Dichlorvos** in Mammals

Species	Duration	Route	Endpoint	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Reference(s)
Rat	2 years	Oral (gavage)	Pancreatic adenomas (male)	4	8	<a href="#">[6]</a>
Rat	2 years	Oral (gavage)	Mononuclear cell leukemia (male)	4	8	<a href="#">[6]</a>
Mouse	2 years	Oral (gavage)	Forestomach squamous cell papillomas	10 (male), 20 (female)	20 (male), 40 (female)	<a href="#">[6]</a>
Rat	2 generations	Oral (drinking water)	Parental toxicity (brain ChE inhibition)	0.5	2	<a href="#">[8]</a>
Rat	2 generations	Oral (drinking water)	Offspring toxicity (lower pup weights)	2	8	<a href="#">[8]</a>
Rabbit	Developmental	Oral (gavage)	Maternal toxicity	0.1	2.5	<a href="#">[8]</a>
Dog	1 year	Oral (capsule)	Brain ChE inhibition	0.05	-	<a href="#">[1]</a>

## Carcinogenicity and Genotoxicity

### Carcinogenicity

The carcinogenicity of **Dichlorvos** has been a subject of debate. The International Agency for Research on Cancer (IARC) has classified **Dichlorvos** as "possibly carcinogenic to humans" (Group 2B). This classification is based on sufficient evidence of carcinogenicity in experimental animals.[5] Studies by the National Toxicology Program (NTP) found some evidence of carcinogenic activity in rats (pancreatic adenomas and mononuclear cell leukemia in males) and clear evidence in mice (forestomach squamous cell papillomas).[6] However, other interpretations of the data suggest the evidence is equivocal.[2]

## Genotoxicity

**Dichlorvos** has shown evidence of genotoxicity in some in vitro studies.[5] However, most in vivo studies in mammals have not demonstrated genotoxic effects, suggesting that the rapid metabolism and detoxification of **Dichlorvos** in a whole-animal system may mitigate its genotoxic potential.[5]

## Reproductive and Developmental Toxicity

Studies in rats and rabbits have not shown **Dichlorvos** to be a primary reproductive or developmental toxicant at doses that are not maternally toxic.[8] No teratogenic effects have been observed in offspring of animals exposed to **Dichlorvos** during gestation.[8] However, at high doses that cause maternal toxicity, effects on fetal development, such as reduced fetal body weight, have been noted.[8] A two-generation reproductive toxicity study in rats showed effects on fertility and pup survival, but only at doses that also caused parental toxicity.[8]

## Immunotoxicity

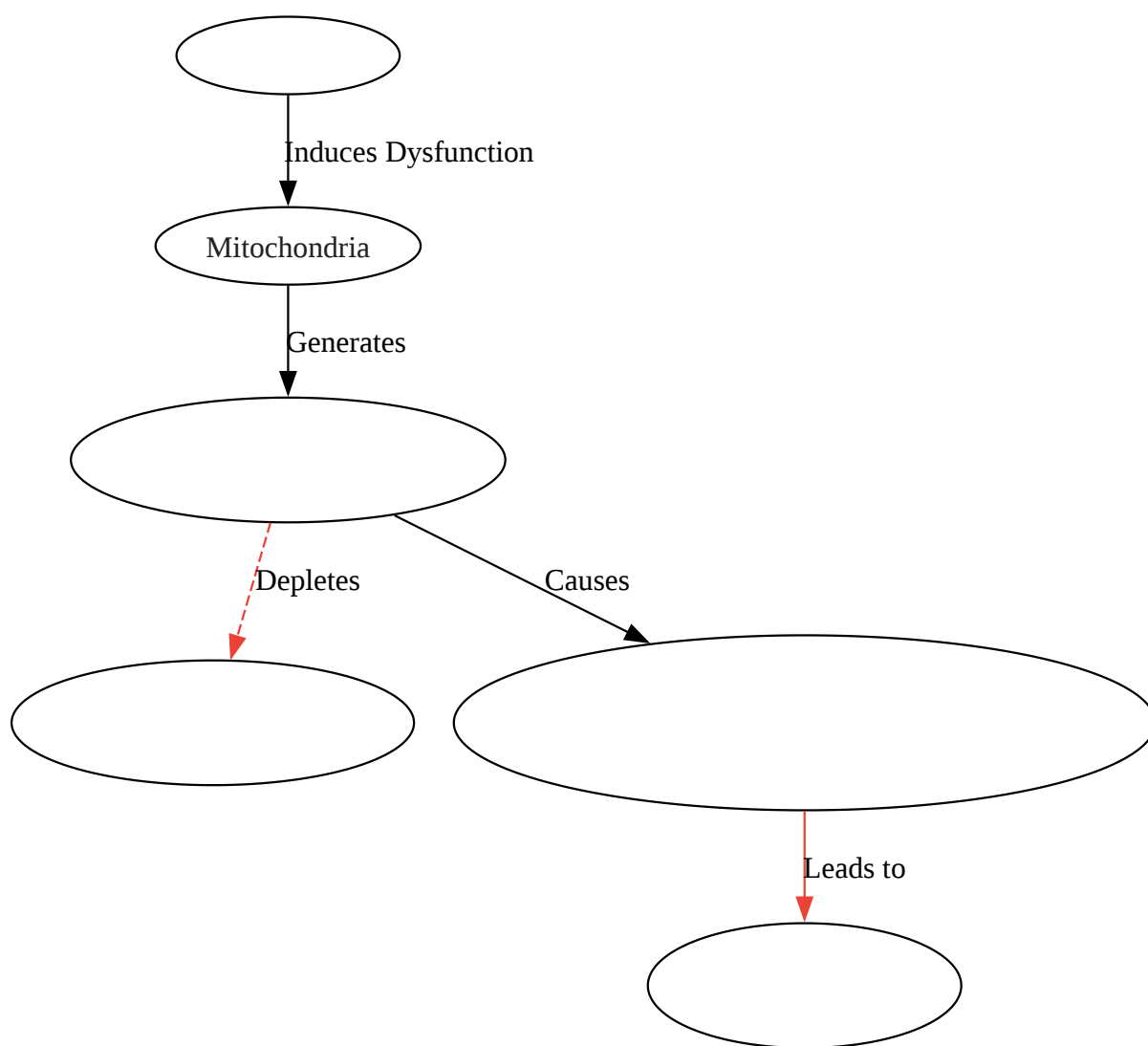
There is some evidence to suggest that **Dichlorvos** can have immunosuppressive effects in mammals.[7] Studies in rabbits have shown a dose-dependent decrease in the humoral immune response to *Salmonella typhi* antigen following oral administration of **Dichlorvos**. [2]

## Neurotoxicity and Associated Signaling Pathways

Beyond its primary action on acetylcholinesterase, chronic exposure to **Dichlorvos** has been linked to neurodegenerative processes through mechanisms involving oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.[3][9]

## Oxidative Stress

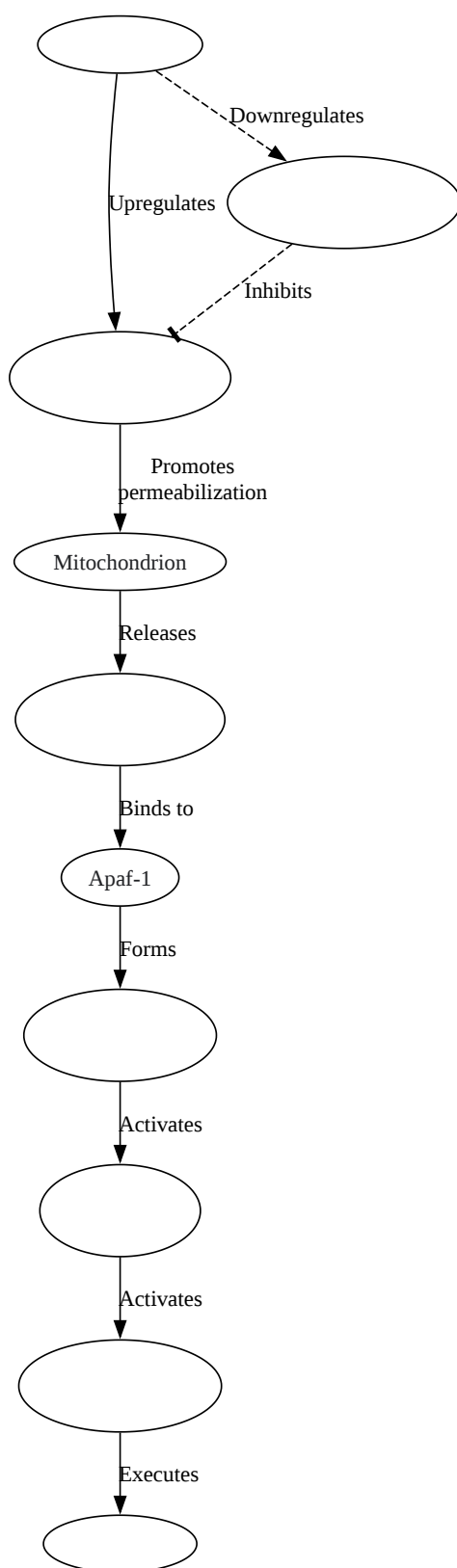
**Dichlorvos** exposure can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems.[3] This results in oxidative damage to lipids, proteins, and DNA, contributing to neuronal cell injury.



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## Mitochondrial-Mediated Apoptosis

**Dichlorvos**-induced oxidative stress and direct effects on mitochondria can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating this process.

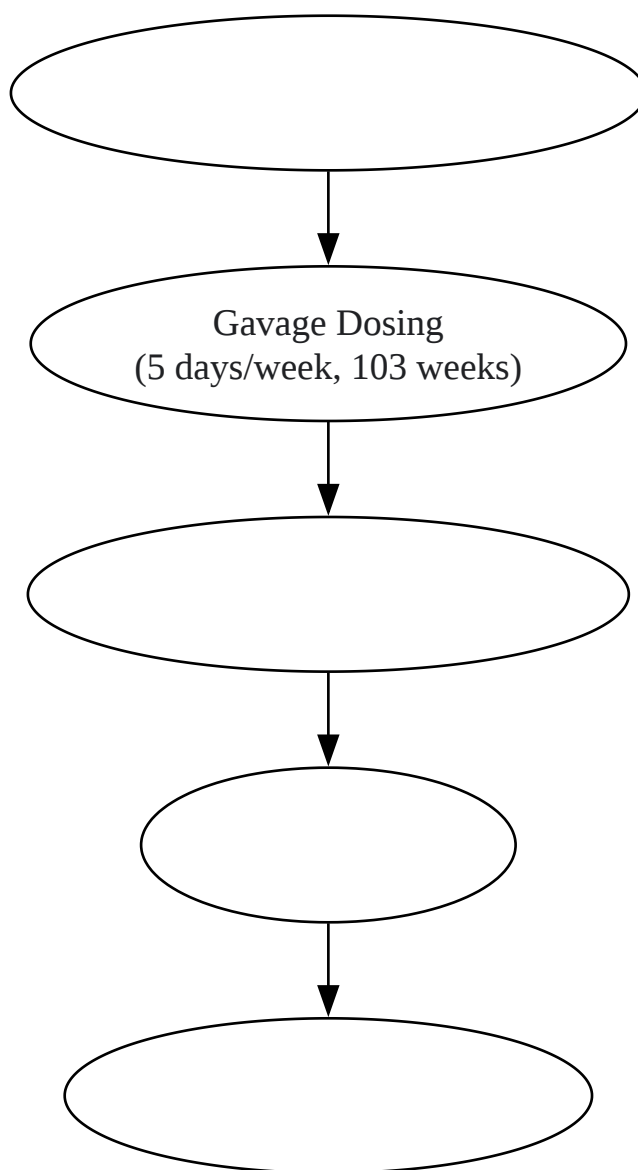


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## Key Experimental Protocols

### NTP Carcinogenicity Bioassay in Rats and Mice

- Test Animals: Fischer 344/N rats and B6C3F1 mice.[\[6\]](#)
- Administration: **Dichlorvos** (99% pure) in corn oil administered by gavage.[\[6\]](#)
- Dosage:
  - Rats: 0, 4, or 8 mg/kg body weight/day, 5 days a week for 103 weeks.[\[6\]](#)
  - Mice (males): 0, 10, or 20 mg/kg body weight/day, 5 days a week for 103 weeks.[\[6\]](#)
  - Mice (females): 0, 20, or 40 mg/kg body weight/day, 5 days a week for 103 weeks.[\[6\]](#)
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals, and tissues were collected for histopathological examination.[\[6\]](#)



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## Two-Generation Reproductive Toxicity Study in Rats

- Test Animals: CD (Sprague-Dawley) rats.[10]
- Administration: **Dichlorvos** administered in the drinking water.[8]
- Study Design:
  - F0 Generation: Male and female rats were exposed to **Dichlorvos** for a pre-mating period. They were then mated to produce the F1 generation. Exposure continued through

gestation and lactation.

- F1 Generation: Offspring were selected from the F1 litters and exposed to **Dichlorvos** from weaning through maturity. They were then mated to produce the F2 generation.
- Endpoints:
  - Parental: Clinical signs, body weight, food/water consumption, mating and fertility indices, gestation length, and organ weights.
  - Offspring: Litter size, pup viability, sex ratio, body weight, and developmental landmarks.
  - Histopathology: Reproductive organs of parental animals and selected F1 offspring.

## Developmental Toxicity Study in Rabbits

- Test Animals: Pregnant New Zealand white rabbits.[\[10\]](#)
- Administration: **Dichlorvos** administered by gavage during the period of organogenesis (e.g., gestation days 6-18).[\[10\]](#)
- Dosage: A control group and at least three dose levels of **Dichlorvos** were used, with the highest dose expected to produce some maternal toxicity but not mortality.
- Endpoints:
  - Maternal: Clinical signs, body weight, food consumption, and necropsy at term.
  - Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

## Immunotoxicity Study in Rabbits

- Test Animals: Male rabbits.[\[5\]](#)
- Study Design:
  - Animals were administered daily oral doses of **Dichlorvos** (e.g., fractions of the LD50).[\[5\]](#)

- After a period of **Dichlorvos** exposure, the animals were immunized with an antigen, such as *Salmonella typhi*.<sup>[5]</sup>
- Blood samples were collected at various time points post-immunization.
- Endpoint: Serum antibody titers against the specific antigen were measured to assess the humoral immune response.<sup>[5]</sup>

## Conclusion

The toxicological profile of **Dichlorvos** in mammals is dominated by its potent acetylcholinesterase inhibitory activity, leading to acute cholinergic toxicity. While it is rapidly metabolized and does not accumulate in the body, long-term exposure has been associated with concerns regarding its carcinogenic potential, although the evidence remains a topic of scientific discussion. Furthermore, emerging research highlights the role of non-cholinergic mechanisms, such as oxidative stress and mitochondrial-mediated apoptosis, in the neurotoxic effects of chronic **Dichlorvos** exposure. A thorough understanding of these multifaceted toxicological properties is essential for researchers, scientists, and drug development professionals working with or assessing the risks associated with this compound. The experimental protocols and quantitative data presented in this guide provide a framework for the continued evaluation of **Dichlorvos** and the development of potential therapeutic interventions for organophosphate poisoning.

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